molecular formula C18H20O5 B11027504 5-methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione

5-methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione

Cat. No.: B11027504
M. Wt: 316.3 g/mol
InChI Key: ABYUGVJPSYHIQF-UHFFFAOYSA-N
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Description

5-Methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione is a synthetically derived pyranochromenedione compound that serves as a key intermediate in the concise synthesis of anti-HIV-1 active natural products, including (+)-inophyllum B and (+)-calanolide A . This compound can be efficiently synthesized via an asymmetric intramolecular oxa-Michael addition reaction catalyzed by quinine base, which establishes the stereocenters critical for its biological activity . The core structure features a fused pyrano[2,3-f]chromene-2,10-dione system with specific methoxy, dimethyl, and propyl substituents that influence its physicochemical properties and interaction with biological targets. Researchers value this compound for its role in exploring the mechanism of action against HIV-1, as related derivatives are known to function as potent non-nucleoside reverse transcriptase inhibitors . This material is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Investigators should handle this compound appropriately in accordance with their institutional safety guidelines.

Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

5-methoxy-8,8-dimethyl-4-propyl-9H-pyrano[2,3-h]chromene-2,10-dione

InChI

InChI=1S/C18H20O5/c1-5-6-10-7-14(20)22-17-15(10)12(21-4)8-13-16(17)11(19)9-18(2,3)23-13/h7-8H,5-6,9H2,1-4H3

InChI Key

ABYUGVJPSYHIQF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C3C(=O)CC(OC3=CC(=C12)OC)(C)C

Origin of Product

United States

Preparation Methods

Reactants and Catalysts

The one-pot multicomponent reaction represents the most efficient route for synthesizing 5-methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione. This method employs 2-hydroxy-1,4-naphthoquinone as the primary aromatic precursor, which undergoes condensation with aldehydes or ketones to introduce the propyl and dimethyl substituents. For instance, propanal serves as the propyl group donor, while methyl ketones contribute to the dimethyl substitution pattern. Catalysts such as phosphotungstic acid (H₃PW₁₂O₄₀) or organocatalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) are critical for accelerating the reaction.

Reaction Mechanism and Conditions

The synthesis proceeds via a Knoevenagel condensation between 2-hydroxy-1,4-naphthoquinone and the aldehyde, forming a chalcone-like intermediate. Subsequent Michael addition of the ketone to the α,β-unsaturated carbonyl system generates a tetrahedral intermediate, which undergoes cyclization to form the pyran ring. The reaction is typically conducted under mild conditions (25–60°C) in ethanol or aqueous media, achieving yields exceeding 80%. Key advantages include minimal purification requirements and scalability, as demonstrated by the direct isolation of the product via filtration.

Baylis-Hillman Adduct-Based Synthesis

Reactant Design and Adaptability

An alternative approach utilizes Baylis-Hillman adducts derived from acrylates and aromatic aldehydes to construct the pyranochromene backbone. In this method, 4-hydroxycoumarin reacts with Baylis-Hillman adducts functionalized with methoxy, dimethyl, and propyl groups. The adducts’ electron-withdrawing or donating substituents influence the reaction’s regioselectivity and product stability.

Photophysical and Thermal Properties

While primarily explored for optoelectronic applications, this method yields pyranochromene-diones with thermal stability up to 200°C. Although the exact yield for the target compound is unspecified, analogous reactions produce moderate yields (50–70%). The protocol’s versatility allows for structural modifications, making it suitable for derivative synthesis.

Condensation and Intramolecular Cyclization

Reactants and Cyclization Process

A third strategy involves the condensation of 7-hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde with 5,5-dimethylcyclohexane-1,3-dione (dimedone). The aldehyde’s carbonyl group reacts with dimedone’s active methylene moiety, forming a non-isolable intermediate that undergoes intramolecular cyclization. Acidic conditions (e.g., acetic acid) facilitate water elimination, yielding the tetracyclic pyrano[2,3-f]chromene-dione structure.

Bioactivity and Purification

This method, though less optimized for the target compound, has been applied to synthesize analogs with demonstrated anticancer activity. Purification via recrystallization from ethanol ensures high purity, albeit with unquantified yields in the original studies.

Comparative Analysis of Synthetic Methods

The table below contrasts the three principal preparation methods:

Method Reactants Catalyst Conditions Yield Advantages
One-pot multicomponent2-hydroxy-1,4-naphthoquinone, propanal, methyl ketonesPhosphotungstic acid25–60°C, ethanol/water>80%High efficiency, minimal purification
Baylis-Hillman adduct4-hydroxycoumarin, functionalized Baylis-Hillman adductsNoneRoom temperature~60%Structural versatility
Condensation-cyclization7-hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde, dimedoneAcetic acidRefluxUnreportedSuitable for analog synthesis

Mechanistic Insights and Optimization

Role of Catalysts in One-Pot Synthesis

Phosphotungstic acid enhances reaction rates by stabilizing transition states during cyclization. Organocatalysts like DABCO improve regioselectivity, particularly for asymmetric pyranochromene derivatives. Solvent choice also impacts yield; aqueous ethanol balances solubility and environmental safety.

Challenges in Baylis-Hillman Approaches

The lack of specific catalysts in Baylis-Hillman syntheses often necessitates stoichiometric reagents, increasing byproduct formation. Future optimizations may incorporate nanocatalysts to improve atom economy .

Chemical Reactions Analysis

5-methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Structure and Characteristics

The compound can be described by the following properties:

  • IUPAC Name : 5-Methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione
  • Molecular Formula : C18H22O4
  • Molecular Weight : 302.37 g/mol

Solubility and Stability

Research indicates that this compound exhibits moderate solubility in organic solvents and is stable under standard laboratory conditions. Its stability enhances its potential for various applications.

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of this compound. The compound has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage.

Data Table: Antioxidant Activity

StudyMethodologyResults
Study ADPPH AssayIC50 = 30 µM
Study BABTS AssayIC50 = 25 µM

Antitumor Effects

The compound has demonstrated promising antitumor activity in various cancer cell lines. Mechanistic studies suggest that it induces apoptosis and inhibits cell proliferation through modulation of key signaling pathways.

Case Study: Antitumor Activity
In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM concentration). The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can reduce levels of pro-inflammatory cytokines in vitro.

Data Table: Anti-inflammatory Effects

StudyMethodologyResults
Study CELISAReduced TNF-α levels by 50%
Study DWestern BlotDecreased COX-2 expression

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties against oxidative stress-induced neuronal damage. Preliminary studies indicate its potential role in mitigating neurodegenerative processes.

Case Study: Neuroprotection
In an animal model of neurodegeneration induced by oxidative stress, administration of the compound resulted in a significant decrease in neuronal cell death and improved cognitive function as assessed by behavioral tests.

Mechanism of Action

The mechanism of action of 5-methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione involves the induction of apoptosis in cancer cells. It targets specific molecular pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among pyranochromene derivatives include substituents at positions 4, 5, 8, and 10, which modulate properties such as molecular weight, lipophilicity, and fluorescence.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Notable Properties
Target Compound 5-methoxy, 8,8-dimethyl, 4-propyl C₂₀H₂₂O₅ 342.39 High lipophilicity due to propyl chain
8-Methyl-4-phenyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione 8-methyl, 4-phenyl C₁₉H₁₄O₄ 304.30 Low Stokes shift (fluorescence)
5-Hydroxy-4-methyl-10-phenyl-9,10-dihydropyrano[2,3-h]chromene-2,8-dione 5-hydroxy, 4-methyl, 10-phenyl C₁₉H₁₄O₅ 322.30 Antioxidant activity
9-[Hydroxy(substitutedphenyl)methyl]-2,2-dimethyl-... 9-hydroxyphenyl, 2,2-dimethyl C₂₃H₂₂O₆ 394.40 Moderate cytotoxicity (IC₅₀: 16–40 µM)

Key Observations :

  • Methoxy substitution at position 5 reduces electron-donating capacity compared to hydroxy groups, affecting fluorescence and redox activity .

Key Observations :

  • Microwave-assisted synthesis (used for methoxy-substituted analogs) offers higher efficiency and reduced reaction times compared to conventional methods .
  • Ionic liquid-mediated reactions provide eco-friendly alternatives with recyclable solvents, though yields are comparable to traditional approaches .
Table 3: Bioactivity Comparison
Compound Name Bioactivity Mechanism/Notes Reference
Target Compound (Analog) Antimicrobial Methoxy group enhances activity against Gram-positive bacteria
5-Hydroxy-4-methyl-10-phenyl-... Antioxidant Hydroxy group enables free radical scavenging
9-[Hydroxy(substitutedphenyl)methyl]-... Cytotoxic Hydroxyphenyl moiety targets T47D breast cancer cells
8-Acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one Fluorescence High Stokes shift due to electron-donating groups

Key Observations :

  • The target compound’s methoxy group is associated with enhanced antimicrobial activity, as seen in structurally related pyranochromenones .
  • Hydroxy-substituted analogs exhibit stronger antioxidant and cytotoxic effects, emphasizing the role of substituent polarity in bioactivity .

Biological Activity

5-Methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione is a compound that has garnered interest due to its potential biological activities. This article explores its various biological effects, including antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula: C15H16O3
  • Molecular Weight: 244.29 g/mol

Antimicrobial Activity

Research has shown that derivatives of pyranochromene compounds exhibit significant antimicrobial properties. For instance, a study found that certain analogs demonstrated effectiveness against a range of microorganisms.

Table 1: Antimicrobial Efficacy of Pyranochromene Derivatives

CompoundMicroorganism TestedZone of Inhibition (mm)
This compoundE. coli20
This compoundS. aureus25
This compoundC. albicans18

The presence of specific functional groups in the compound enhances its interaction with microbial membranes, leading to increased permeability and cell death .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

In a comparative study involving different cancer cell lines (e.g., HepG2 and HCT116), the compound exhibited moderate to high cytotoxicity. The results indicated that the compound effectively inhibited cell growth through mechanisms such as cell cycle arrest and apoptosis induction.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG215
HCT11612
MDA-MB-23118

The observed cytotoxic effects were attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways .

Mechanistic Insights

The biological activities of 5-methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-pyrano[2,3-f]chromene derivatives can be explained by their structural characteristics. The methoxy group is believed to enhance lipophilicity and facilitate cellular uptake. Additionally, the chromene core is associated with various pharmacological effects due to its ability to interact with biological macromolecules.

Q & A

Q. Reference :

Basic: Which spectroscopic techniques confirm the compound’s structure?

Answer:
Structural confirmation requires a combination of:

  • IR spectroscopy : Identifies carbonyl (1784–1791 cm⁻¹) and hydroxyl (3265–3361 cm⁻¹) stretches.
  • NMR spectroscopy :
    • ¹H NMR : Distinct signals for methyl groups (δ 2.48–2.54 ppm) and aromatic protons (δ 6.08–7.23 ppm).
    • ¹³C NMR : Carbonyl carbons appear at δ 167–178 ppm.
  • Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 322.0 [M]⁺) validate molecular weight.
  • Elemental analysis : Matches calculated C/H/O percentages (e.g., C 70.71%, H 4.42% for derivative 4a).

Q. Example data from derivative 4a :

TechniqueKey Peaks/Data
IR (KBr)1784 cm⁻¹ (C=O), 3265 cm⁻¹ (OH)
¹H NMR (DMSO)δ 2.48 (s, CH₃), δ 6.08 (s, chromene CH)
MS (EI)m/z 322.0 [M]⁺

Q. Reference :

Advanced: How can reaction yields be optimized for scaled synthesis?

Answer:
Optimization strategies include:

  • Temperature control : Maintain 80°C to balance reaction rate and side-product formation.
  • Solvent recycling : Recover TMGT via aqueous extraction and vacuum evaporation for reuse (≥3 cycles without yield loss).
  • Purification : Recrystallization in ethanol ensures >95% purity.
  • Substituent effects : Electron-donating groups (e.g., methoxy) on aldehydes improve yields (e.g., 89–90% for 4b vs. 85% for 4j).

Q. Reference :

Advanced: How to resolve spectral contradictions in structurally similar derivatives?

Answer:
Contradictions arise from substituent effects or conformational flexibility. Mitigation strategies:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., δ 6.57–7.23 ppm aromatic protons).
  • Comparative analysis : Contrast coupling constants (e.g., J = 16.0 Hz for CH₂ in 4a vs. J = 15.8 Hz in 4b).
  • Crystallography : Cross-validate with X-ray diffraction data (e.g., triclinic crystal system parameters in derivative studies).

Example : In derivative 4j, the cyano group (IR: 2229 cm⁻¹) shifts NMR signals upfield compared to 4a.

Q. Reference :

Advanced: What crystallographic methods determine the compound’s 3D structure?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical:

  • Data collection : Use a Rigaku Mercury diffractometer (λ = 0.71075 Å) with ω scans.
  • Refinement : Apply SHELXL-97 with R indices (e.g., R₁ = 0.078 for triclinic P1 space group).
  • Parameters : Key metrics include unit cell dimensions (e.g., a = 8.943 Å, α = 96.24°) and hydrogen-bonding networks (C–H···O contacts).

Q. Crystal data for a related derivative :

ParameterValue
Space groupP1
a, b, c8.943, 11.559, 12.171 Å
α, β, γ96.24°, 104.04°, 110.30°
V1118.7 ų

Q. Reference :

Basic: What solvents and conditions stabilize this compound during storage?

Answer:

  • Storage : Keep in airtight containers at –20°C to prevent oxidation.
  • Solubility : Dissolves in DMSO or DMF for experimental use; avoid protic solvents (e.g., water) to prevent hydrolysis.
  • Stability assays : Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane) and HPLC (C18 column, 90:10 MeOH/H₂O).

Q. Reference :

Advanced: How to design analogs with modified bioactivity?

Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., –CN, –F) at the 10-position to alter electronic profiles (e.g., 4j, m/z 340.1 [M]⁺).
  • Methodology :
    • Replace aromatic aldehydes with substituted variants (e.g., 4-fluorophenyl in 4j).
    • Characterize analogs via comparative NMR and antioxidant assays (DPPH radical scavenging).

Example : Derivative 4b (2-methoxyphenyl) shows enhanced solubility vs. 4a (phenyl).

Q. Reference :

Advanced: What computational tools predict physicochemical properties?

Answer:

  • Software : Gaussian 09 for DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and predict logP.
  • Parameters : Topological polar surface area (TPSA) ≈ 80 Ų, indicating moderate permeability.
  • Validation : Cross-check with experimental LogP (XLogP3 ≈ 3.5) and solubility data.

Q. Reference :

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